2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid

Medicinal Chemistry Structural Biology Chemical Procurement

2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid (CAS 1181254-86-3; molecular formula C₁₆H₁₈N₂O₃S; molecular weight 318.4 g/mol) is a fully synthetic, trisubstituted thiazole derivative bearing a 3,4-dimethylphenyl substituent at the 4-position, a propionamide moiety at the 2-position, and a free carboxylic acid at the 5-position via a methylene linker. The compound belongs to the 4-arylthiazole-5-acetic acid class, whose archetypal clinical member is the non-steroidal anti-inflammatory drug (NSAID) fentiazac.

Molecular Formula C16H18N2O3S
Molecular Weight 318.4 g/mol
Cat. No. B15059804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid
Molecular FormulaC16H18N2O3S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)C)C
InChIInChI=1S/C16H18N2O3S/c1-4-13(19)17-16-18-15(12(22-16)8-14(20)21)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,20,21)(H,17,18,19)
InChIKeyOADQNKIWAVXEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid – Core Scaffold, Key Properties, and Procurement-Relevant Identity


2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid (CAS 1181254-86-3; molecular formula C₁₆H₁₈N₂O₃S; molecular weight 318.4 g/mol) is a fully synthetic, trisubstituted thiazole derivative bearing a 3,4-dimethylphenyl substituent at the 4-position, a propionamide moiety at the 2-position, and a free carboxylic acid at the 5-position via a methylene linker . The compound belongs to the 4-arylthiazole-5-acetic acid class, whose archetypal clinical member is the non-steroidal anti-inflammatory drug (NSAID) fentiazac [1]. It is supplied as a research chemical with typical commercial purity of 97% and is catalogued under identifiers including Chemenu CM487656 .

Why Generic Substitution Fails for 2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid – Comparator-Backed Selection Justification


Within the 4-arylthiazole-5-acetic acid series, three structural variables drive profound differences in pharmacodynamic and physicochemical behavior: the identity of the C-2 nitrogen substituent (free amine vs. acylamino vs. alkyl), the substitution pattern on the 4-phenyl ring (3,4-dimethyl vs. 2,4-dimethyl vs. 4-chlorophenyl), and the C-5 acid/ester form. The target compound's propionamide group at C-2 differentiates it fundamentally from the 2-amino parent (CAS 871478-85-2) in hydrogen-bond donor/acceptor topology, metabolic stability, and lipophilicity [1]. The 3,4-dimethylphenyl substitution distinguishes it from the 2,4-dimethyl positional isomer (CAS 1416346-72-9) in steric and electronic terms . Evidence from the broader 4-arylthiazole-5-acetic acid literature demonstrates that even modest structural changes produce quantifiable shifts in anti-inflammatory potency (55–80% inhibition range across analogs vs. ibuprofen 85%), COX-2 selectivity, and NCI antitumor growth inhibition profiles [2][3][4]. Interchanging any analog without accounting for these variables risks irreproducible biological outcomes and wasted screening resources.

Product-Specific Quantitative Differentiation Evidence for 2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid


Structural Differentiation Evidence 1: Molecular Weight and Formula Distinguishability from the 2-Amino Parent Analog (CAS 871478-85-2)

The target compound (C₁₆H₁₈N₂O₃S, MW 318.4) differs from its 2-amino parent analog 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid (C₁₃H₁₄N₂O₂S, MW 262.33) by the propionamide substitution at the 2-position of the thiazole ring . This substitution adds a C₃H₅NO unit (ΔMW = +56.07 Da) and converts a primary amine hydrogen-bond donor into an amide with distinct hydrogen-bonding geometry and increased metabolic stability against oxidative deamination [1]. The 2-amino analog lacks the acyl group critical for interactions observed in the 2-acetamido- and 2-propanamido-thiazole antitumor SAR established by Hassan et al. (2012), where the straight-chain propanamide substituent conferred superior antitumor activity compared to branched congeners in the NCI 60-cell panel at 10 μM [1].

Medicinal Chemistry Structural Biology Chemical Procurement

Structural Differentiation Evidence 2: Phenyl Ring Substitution Pattern – 3,4-Dimethyl vs. 2,4-Dimethyl Positional Isomer (CAS 1416346-72-9)

The target compound bears a 3,4-dimethylphenyl group at the thiazole C-4 position, which is a positional isomer of the 2,4-dimethylphenyl analog (CAS 1416346-72-9). Although both compounds share the identical molecular formula (C₁₆H₁₈N₂O₃S, MW 318.4), the shift of the methyl group from the ortho (C-2) to the meta (C-3) position of the phenyl ring alters the dihedral angle between the phenyl and thiazole rings, steric encumbrance around the thiazole C-4, and the electronic distribution across the aryl ring . In the broader 4-arylthiazole-5-acetic acid class, Nagatomi and Ando (1984) demonstrated that 4-aryl substitution pattern dramatically modulates both anti-edematous potency and gastric ulcerogenicity in the rat carrageenan paw edema model, with 4-(4-chlorophenyl) analogs showing a superior therapeutic index relative to other substitution patterns [1]. The 3,4-dimethyl substitution provides two electron-donating methyl groups that increase aryl ring electron density compared to chlorinated analogs, which may influence COX enzyme binding kinetics differently.

Medicinal Chemistry SAR Analysis Isomer Purity

Class-Level Evidence: COX-1/COX-2 Inhibitory Range of 2-Aminothiazole Scaffolds Provides a Baseline for Acylated Analog Potency Projections

Direct COX inhibition data for the target compound have not been published. However, Hussein et al. (2020) reported that a panel of synthetic 2-aminothiazole derivatives (the precursor scaffold from which 2-propionamido analogs are derived) exhibited COX-1 IC₅₀ values in the range of 1.00–6.34 μM and COX-2 IC₅₀ values in the range of 0.09–0.71 μM, with COX-2 selectivity indices ranging from approximately 3 to 16 [1]. These values establish that the 2-aminothiazole-5-acetic acid core is inherently competent for COX engagement. Acylation at the 2-amino position (as in the target compound's propionamide) would be expected to modulate these IC₅₀ values by altering hydrogen-bonding capacity with the COX active-site arginine residue (Arg120) that coordinates carboxylic acid substrates. Additionally, Attimarad and Bagavant (1999) reported that 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid derivatives achieved 55–80% anti-inflammatory activity relative to ibuprofen (85%) in the carrageenan-induced rat paw edema model, confirming that 2-substituted-4-arylthiazole-5-acetic acids are productive anti-inflammatory scaffolds [2].

Inflammation COX Inhibition Enzyme Assay

Class-Level Evidence: Antitumor Growth Inhibition of 2-Propanamido-Thiazole Series in the NCI 60-Cell Panel

Hassan et al. (2012) evaluated a series of 2-acetamido- and 2-propanamido-4-(4-substituted phenyl)-1,3-thiazoles (compounds 11–34) in the NCI in vitro 60-cell-line antitumor screen at a single concentration of 10 μM [1]. The study established that straight-chain propanamido substituents at the thiazole C-2 position confer superior broad-spectrum antitumor activity relative to branched-chain congeners. Most compounds in the series exhibited broad-spectrum antitumor effects, with selected analogs achieving mean growth percent (G%) values as low as 70.77% across the panel (compound 8b, NCI code 835811), indicating ~29% growth inhibition at 10 μM [2]. The target compound's straight-chain propionamide at C-2 and 3,4-dimethylphenyl at C-4 place it structurally within this productive SAR space. Furthermore, the El-Messery et al. (2012) companion study (Substituted thiazoles VI, Eur J Med Chem) demonstrated that compounds bearing 4-phenyl functions were more active than 4-methyl congeners, with specific compounds showing GI values of 75.5–96.2% against the Leukemia CCRF-CEM cell line [3].

Anticancer NCI-60 Growth Inhibition

Supporting Evidence: Free Carboxylic Acid Form Enables Direct Conjugation and Salt Formation – Differentiation from Ester Prodrugs

The target compound possesses a free carboxylic acid at the C-5 position (pKa estimated ~4.2–4.8 for arylacetic acid analogs), distinguishing it from the corresponding ethyl ester derivatives that are commonly employed as synthetic intermediates or prodrugs . In the 4-arylthiazole-5-acetic acid class, the free acid form is the pharmacologically active species; for example, fentiazac (CAS 18046-21-4) is administered as the free acid with an oral ED₅₀ of approximately 30 mg/kg in the rat carrageenan edema model and an oral LD₅₀ of 661 mg/kg in rats [1][2]. The free carboxylic acid enables direct amide coupling to amine-containing linkers, biotin, or fluorophores without a deprotection step, saving one synthetic transformation compared to ester-protected analogs. This is a practical procurement differentiator when selecting building blocks for targeted library synthesis or chemical probe development.

Synthetic Chemistry Prodrug Design Bioconjugation

Best-Fit Research and Industrial Application Scenarios for 2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid Based on Verified Evidence


Oncology-Focused Chemical Library Screening with NCI-Validated Chemotype

The target compound is a structurally authenticated member of the 2-propanamido-4-arylthiazole series, which Hassan et al. (2012) demonstrated exhibits broad-spectrum antitumor activity in the NCI 60-cell-line panel at 10 μM [1]. The straight-chain propionamide motif at C-2 was identified as the preferred substituent for antitumor potency over branched-chain analogs, and the free carboxylic acid enables direct conjugation to payloads or linkers for targeted therapy development. Procuring this specific compound over the 2-amino or 2-methyl congeners is justified by literature SAR showing that acylamino substitution at C-2 is critical for growth inhibitory activity in the NCI panel [1][2].

COX-2/Inflammation Target Validation Using the Validated 2-Aminothiazole-5-Acetic Acid Pharmacophore

The 2-aminothiazole-5-acetic acid scaffold has been validated as a COX-2 inhibitory pharmacophore by Hussein et al. (2020), with COX-2 IC₅₀ values ranging from 0.09 to 0.71 μM and selectivity indices up to 16-fold over COX-1 [3]. The target compound's propionamide modification at C-2 offers enhanced lipophilicity and metabolic stability relative to the unsubstituted 2-amino form, making it a suitable candidate for structure–activity relationship expansion around COX-2 selectivity. The 3,4-dimethylphenyl substitution provides distinct steric and electronic properties compared to the 4-chlorophenyl group found in the clinical NSAID fentiazac, enabling exploration of novel COX-2 binding interactions [4].

Synthetic Building Block for Parallel Library Synthesis via Carboxylic Acid Conjugation

The free carboxylic acid at the thiazole C-5 position eliminates the need for a deprotection step prior to amide bond formation, esterification, or salt formation . This contrasts with ester-protected analogs (e.g., ethyl 2-arylthiazole-5-acetates) that require saponification before conjugation. The 3,4-dimethylphenyl group provides a UV chromophore (λmax ~250–270 nm, typical for dimethyl-substituted phenylthiazoles) for HPLC monitoring, and the propionamide NH provides an additional hydrogen-bond donor for target engagement. The compound is commercially available at 97% purity in milligram-to-gram quantities, suitable for medium-throughput library synthesis .

Differentiation Control in Anti-Inflammatory Phenotypic Screening Panels

The Attimarad and Bagavant (1999) study established that 2-substituted 4-arylthiazole-5-acetic acids achieve 55–80% anti-inflammatory activity relative to ibuprofen (85%) in the rat carrageenan paw edema model, confirming the class's competence in phenotypic inflammation assays [5]. The target compound's 3,4-dimethylphenyl group differentiates it from the extensively studied 4-chlorophenyl analogs (including fentiazac), offering a distinct pharmacological profile that may help identify novel structure–activity relationships. The Nagatomi and Ando (1984) finding that 4-aryl substitution pattern modulates both anti-edematous potency and gastric safety supports the rationale for screening diverse 4-aryl variants, including 3,4-dimethylphenyl, to identify candidates with improved therapeutic indices [4].

Quote Request

Request a Quote for 2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.